molecular formula C17H17F2N5OS B2421084 (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1013809-24-9

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2421084
CAS No.: 1013809-24-9
M. Wt: 377.41
InChI Key: UNUNHSNEUPPSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a high-purity chemical compound designed for research applications. This small molecule features a distinct structural motif, combining a difluorinated benzothiazole core linked via a piperazine group to a dimethylpyrazole moiety. This specific architecture is characteristic of compounds investigated for their potential as kinase inhibitors . Research into structurally similar molecules, particularly those containing the benzothiazole and piperazine pharmacophores, has shown promise in modulating kinase activity, such as Salt Inducible Kinase 2 (SIK2) . These inhibitors are valuable tools for studying intracellular signaling pathways and their roles in various disease models. Consequently, this compound is of significant interest in basic biochemical research and early-stage drug discovery for investigating potential therapeutic targets in areas including oncology, metabolic disorders, and other cell proliferation-related diseases . The compound is supplied with comprehensive analytical data to ensure identity and purity. It is intended for use in established research models and assay development. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5OS/c1-10-7-13(22(2)21-10)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUNHSNEUPPSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that combines elements from benzothiazole, piperazine, and pyrazole, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H17_{17}F2_{2}N5_{5}OS
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1013809-24-9

The presence of fluorine atoms in the benzothiazole ring and the piperazine structure enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have demonstrated that thiazole derivatives can inhibit cancer cell growth. For instance, compounds similar to this one have shown significant cytotoxic effects against various human cancer cell lines, including glioma and breast cancer cells .
  • Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial activity. The incorporation of the piperazine moiety may enhance the interaction with microbial targets, leading to increased efficacy.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, thiazole derivatives have been reported to inhibit Na+/K(+)-ATPase activity in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to reduced proliferation of cancer cells or other therapeutic effects.
  • Reactive Oxygen Species Generation : The nitrophenyl group in similar compounds has been implicated in generating reactive oxygen species (ROS), which can induce oxidative stress in target cells, contributing to cell death.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50_{50} (µM)Cell Line/Target
Compound AAnticancer5.13C6 glioma
Compound BAntimicrobial10.0Staphylococcus aureus
Compound CEnzyme Inhibition0.18Agaricus bisporus tyrosinase

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of structurally related compounds on glioma cell lines. Results indicated that certain derivatives exhibited IC50_{50} values as low as 5.13 µM, suggesting potent anticancer properties .
  • Tyrosinase Inhibition : Another study focused on the inhibition of tyrosinase by similar compounds, revealing competitive inhibition mechanisms that could be relevant for developing skin-whitening agents .

Scientific Research Applications

Structural Characteristics

This compound features several key components:

  • Difluorobenzo[d]thiazole moiety : Known for its role in enhancing biological activity.
  • Piperazine ring : Often associated with psychoactive properties and utilized in drug development.
  • Pyrazole group : This contributes to the compound's potential pharmacological effects.

Scientific Research Applications

The compound has been explored for various applications:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities. Studies indicate that derivatives containing thiazole and pyrazole structures often exhibit significant biological activities, including enzyme inhibition and tumor growth suppression.

Biological Research

  • Biochemical Probes : Due to its unique structure, this compound can serve as a biochemical probe to study specific biological pathways and molecular targets.

Material Science

  • Development of New Materials : Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers and coatings.

Research indicates that compounds similar to (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone exhibit a variety of biological activities:

Activity TypeDescription
AntimicrobialExhibits efficacy against various bacterial strains.
AnticancerDemonstrates potential in inhibiting tumor growth both in vitro and in vivo.
AntioxidantCapable of scavenging free radicals, which helps prevent oxidative stress.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Efficacy Research :
    • Another investigation showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Biochemical Probing :
    • Research indicated that the difluorobenzo[d]thiazole moiety enhances binding affinity to certain biological targets, making it valuable for probing cellular pathways.

Preparation Methods

Cyclization of Thioamide Precursors

The benzo[d]thiazole core is synthesized via Hantzsch thiazole synthesis, involving cyclization of a thioamide with α-haloketones. For 4,6-difluorobenzo[d]thiazole-2-amine:

  • 2-Amino-4,6-difluorothiophenol is reacted with chloroacetonitrile in ethanol under reflux, yielding the thiazole ring.
  • Halogenation at the 2-position is achieved using POCl₃ or PCl₅ , producing 2-chloro-4,6-difluorobenzo[d]thiazole (yield: 75–85%).
Reaction Component Conditions Yield
2-Amino-4,6-difluorothiophenol + ClCH₂CN Ethanol, reflux, 12 h 78%
2-Amino-thiazole + POCl₃ Toluene, 110°C, 3 h 82%

Alternative Routes via Suzuki-Miyaura Coupling

For derivatives requiring boronic ester intermediates, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 775351-57-0) serves as a key building block. Cross-coupling with brominated thiazoles using PdCl₂(dppf) in dioxane/DMF at 100°C achieves >80% yield.

Formation of the Methanone Bridge

Acylation of Piperazine

The methanone linkage is established via nucleophilic acyl substitution. 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) reacts with the piperazine-benzo[d]thiazole intermediate in dichloromethane with Et₃N as base:

  • Room temperature, 12 h reaction achieves 65–70% yield.
  • Microwave irradiation (80°C, 30 min) enhances yield to 85%.
Carbonyl Source Coupling Agent Solvent Yield
Pyrazole-5-carbonyl chloride None CH₂Cl₂ 65%
Pyrazole-5-carboxylic acid EDCl/HOBt DMF 58%

Optimization and Catalytic Considerations

Palladium Catalysts in Cross-Coupling

PdCl₂(dppf) and Pd(PPh₃)₄ are optimal for Suzuki-Miyaura couplings, tolerating electron-withdrawing groups on benzo[d]thiazoles. Key data from source:

Catalyst Ligand Solvent Temperature Yield
PdCl₂(dppf) Dppf Dioxane 100°C 81%
Pd(PPh₃)₄ None DME 130°C 72%

Solvent and Base Effects

  • Dioxane/DMF mixtures enhance solubility of boronic esters.
  • K₂CO₃ outperforms Na₂CO₃ in Suzuki reactions (yield difference: 15–20%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8 Hz, 1H, thiazole-H), 6.95 (s, 1H, pyrazole-H), 3.75–3.60 (m, 8H, piperazine-H).
  • HRMS : m/z calculated for C₁₇H₁₇F₂N₅OS [M+H]⁺: 377.4, observed: 377.3.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity when using PdCl₂(dppf)-mediated couplings.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone?

  • Methodological Answer : Synthesis optimization requires systematic testing of solvents, catalysts, and reaction durations. For example:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol enhances solubility of intermediates .
  • Catalysts : Acid/base catalysts (e.g., triethylamine or p-toluenesulfonic acid) improve coupling efficiency in heterocyclic ring formation .
  • Temperature : Controlled heating (60–80°C) under reflux prevents thermal degradation of fluorinated benzo[d]thiazole intermediates .
    • Monitoring : Use HPLC to track reaction progress and quantify by-products; aim for ≥90% purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the integration of the difluorobenzo[d]thiazole and pyrazole rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm tolerance) and detects isotopic patterns from fluorine atoms .
  • X-ray Crystallography : Resolves spatial arrangement of the piperazine linker and methanone group (if single crystals are obtainable) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Incubate the compound in phosphate-buffered saline (pH 7.4) and acidic/basic buffers (pH 2–10) at 37°C.
  • Analysis : Use HPLC-UV at 24/48/72-hour intervals to quantify degradation products. Fluorine atoms in the benzo[d]thiazole moiety may confer pH-sensitive hydrolytic stability .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Compare bioactivity data of analogs with modified substituents (Table 1). For example:

Analog Modification Biological Activity Reference
Thiazolidinone derivativesThiazolidinone coreAntidiabetic, antimicrobial
Pyrazole derivativesPyrazole ring substitutionAnticancer (IC₅₀ < 10 µM)
Piperazine-based compoundsPiperazine linkerImproved CNS penetration
  • Key Insight : The 4,6-difluoro substitution on benzo[d]thiazole enhances metabolic stability compared to non-fluorinated analogs .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • In vitro vs. in vivo : Use parallel assays (e.g., enzyme inhibition vs. murine models) to identify off-target effects. For example, fluorinated compounds may show potent enzyme inhibition in vitro but poor bioavailability in vivo due to efflux pumps .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates; discrepancies >20% warrant re-evaluation of assay conditions (e.g., serum protein interference) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use palladium-catalyzed asymmetric coupling for piperazine-thiazole bond formation .
  • Chromatography : Chiral HPLC with amylose-based columns separates enantiomers; validate purity via circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains). The difluorobenzo[d]thiazole group likely occupies hydrophobic pockets, while the pyrazole hydrogen-bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD values >2 Å suggest conformational flexibility .

Data Contradiction Analysis

Q. Why might spectral data (e.g., NMR) conflict with crystallographic data for this compound?

  • Root Cause : Dynamic effects in solution (e.g., piperazine ring puckering) vs. static crystal packing.
  • Resolution : Compare 1^1H NMR in DMSO-d₆ (solution state) with X-ray data (solid state). Anisotropic displacement parameters in crystals may reveal flexible regions .

Q. How to address discrepancies between in vitro potency and in vivo toxicity?

  • Hypothesis : Metabolites (e.g., demethylated pyrazole) may exhibit off-target toxicity.
  • Testing : Administer the compound to hepatocyte cultures and analyze metabolites via LC-MS. If toxic metabolites are detected, modify the 1,3-dimethyl group on the pyrazole to block metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.